Pharmacological Profile of 1-(3-Chlorophenyl)piperazine Derivatives: An In-Depth Technical Guide
Pharmacological Profile of 1-(3-Chlorophenyl)piperazine Derivatives: An In-Depth Technical Guide
Disclaimer: This technical guide addresses the pharmacological profile of arylpiperazine derivatives, with a primary focus on 1-(3-Chlorophenyl)piperazine (mCPP) due to the limited publicly available pharmacological data for the specifically requested compound, 1-(3-Chlorophenyl)-4-propylpiperazine . The information presented herein for closely related analogs is intended to provide a relevant and comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. The substitution pattern on both the phenyl ring and the piperazine nitrogen at the 4-position dramatically influences the pharmacological profile, leading to a wide range of activities across various neurotransmitter systems. While a detailed pharmacological profile for 1-(3-Chlorophenyl)-4-propylpiperazine is not extensively documented in peer-reviewed literature, the analysis of its structural analogs provides critical insights into its potential biological targets. This guide focuses on the well-characterized compound 1-(3-Chlorophenyl)piperazine (mCPP), a key metabolite of the antidepressant trazodone, and briefly discusses 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) to illustrate the impact of N4-substitution on pharmacological activity.
Pharmacological Profile of 1-(3-Chlorophenyl)piperazine (mCPP)
1-(3-Chlorophenyl)piperazine (mCPP) is a psychoactive compound that has been extensively studied as a tool for probing the function of the serotonin system. It is the primary active metabolite of several antidepressant drugs, including trazodone and nefazodone.[1]
Receptor Binding Profile
mCPP displays a notable affinity for several serotonin receptor subtypes, with a preference for the 5-HT2C receptor. Its binding affinity at various monoamine receptors has been characterized, and the data are summarized in the table below.
| Receptor/Transporter | Ligand | Species | K_i_ (nM) | Reference |
| Serotonin 5-HT₁ | [³H]-Serotonin | Rat Cortex | 100 | [2] |
| Dopamine D₂ | [³H]-Spiroperidol | Rat Striatum | >10,000 | [2] |
| α₁-Adrenergic | [³H]-WB 4101 | Rat | Similar to Norepinephrine | [2] |
| β-Adrenergic | [³H]-Dihydroalprenolol | Rat | Similar to Norepinephrine | [2] |
Table 1: Receptor Binding Affinities of mCPP.
Functional Activity
The primary functional activity of mCPP is as a serotonin receptor agonist, particularly at the 5-HT2C receptor.[3] This agonism is believed to mediate many of its physiological and behavioral effects. It also exhibits some activity at other serotonin receptors.
In Vivo Effects
The in vivo effects of mCPP are consistent with its action on the serotonin system. In preclinical studies, it has been shown to induce hypophagia (reduced food intake) in rats. It can also produce anxiogenic-like effects in animal models.[3] In humans, mCPP administration can lead to a range of psychological and physiological effects, and it has been used as a pharmacological challenge to assess serotonin receptor sensitivity.[4]
Metabolism
mCPP is extensively metabolized, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[5] Identified metabolites include hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, and 3-chloroaniline.[5] These metabolites can be excreted as glucuronide or sulfate conjugates.[5]
Signaling Pathway of mCPP at the 5-HT₂c Receptor
As a 5-HT₂c receptor agonist, mCPP initiates a cascade of intracellular signaling events. The 5-HT₂c receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: 5-HT₂c receptor signaling pathway activated by mCPP.
Structure-Activity Relationship: The Case of 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)
To underscore the importance of the N4-substituent on the piperazine ring, it is informative to consider the pharmacological profile of 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP). The addition of a phenylethyl group at this position drastically shifts the compound's primary target from serotonin receptors to the dopamine transporter (DAT).[6]
3C-PEP is an exceptionally potent and selective DAT ligand.[6] This highlights a critical aspect of the structure-activity relationship (SAR) for this chemical class, where modifications at the N4 position can be exploited to fine-tune selectivity and potency for different molecular targets.
| Transporter | K_i_ (nM) | Reference |
| Dopamine Transporter (DAT) | 0.04 | [6] |
| Norepinephrine Transporter (NET) | 1107 | [6] |
| Serotonin Transporter (SERT) | 802 | [6] |
Table 2: Transporter Binding Affinities of 3C-PEP.
Experimental Protocols: A General Overview
The characterization of a compound's pharmacological profile involves a suite of in vitro and in vivo assays. The data presented for the mCPP and 3C-PEP were likely generated using the following standard methodologies:
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor or transporter. The general protocol involves:
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Preparation of tissue homogenates or cell membranes expressing the target of interest.
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Incubation of the membranes with a radiolabeled ligand that is known to bind to the target.
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Addition of the test compound at varying concentrations to compete with the radioligand for binding.
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Separation of bound from unbound radioligand, typically by rapid filtration.
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Quantification of the bound radioactivity using liquid scintillation counting.
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Data analysis to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which is then used to determine the binding affinity (K_i_).
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target. For GPCRs like the 5-HT₂c receptor, this could involve:
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Calcium mobilization assays: Measuring changes in intracellular calcium concentration upon receptor activation.
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Inositol phosphate accumulation assays: Quantifying the production of IP₃.
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Reporter gene assays: Using a reporter gene (e.g., luciferase) under the control of a response element that is activated by the signaling pathway of interest.
In Vivo Behavioral Models
To assess the physiological and behavioral effects of a compound, various animal models are employed. For a compound like mCPP, these might include:
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Locomotor activity monitoring: To assess stimulant or sedative effects.
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Feeding studies: To measure effects on appetite and food intake.
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Anxiety models: Such as the elevated plus maze or light-dark box tests.
Conclusion
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]
